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Compound of Interest

Compound Name: 3-Chloro-5-nitropyridin-4-amine

Cat. No.: B582036

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data
for the compound 3-Chloro-5-nitropyridin-4-amine (CAS No. 89284-28-6). Due to the limited
availability of published experimental spectra for this specific molecule, this document
leverages established spectroscopic principles and data from analogous compounds to present
a detailed, predicted spectroscopic profile. This guide includes anticipated data for *H NMR, 3C
NMR, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Vis Spectroscopy.
Detailed, generalized experimental protocols for obtaining such data are also provided. The
information is structured to be a valuable resource for researchers in compound identification,
characterization, and quality control.

Chemical Structure and Properties

o |[UPAC Name: 3-Chloro-5-nitropyridin-4-amine

Synonyms: 4-Amino-3-chloro-5-nitropyridine[1][2]

CAS Number: 89284-28-6[1]

Molecular Formula: CsHaCIN3O2[1]

Molecular Weight: 173.56 g/mol [1]

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b582036?utm_src=pdf-interest
https://www.benchchem.com/product/b582036?utm_src=pdf-body
https://www.benchchem.com/product/b582036?utm_src=pdf-body
https://chemuniverse.com/index.php?main_page=product_info&cPath=9&products_id=77605
https://www.synchem.de/product/4-amino-3-chloro-5-nitropyridine/
https://chemuniverse.com/index.php?main_page=product_info&cPath=9&products_id=77605
https://chemuniverse.com/index.php?main_page=product_info&cPath=9&products_id=77605
https://chemuniverse.com/index.php?main_page=product_info&cPath=9&products_id=77605
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b582036?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Appearance: Expected to be a solid, likely a yellow or crystalline powder.
e Melting Point: Approximately 181°C.
» Boiling Point: Approximately 323°C.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 3-Chloro-5-nitropyridin-
4-amine. These predictions are based on the analysis of structurally similar compounds and
established spectroscopic correlation tables.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted *H NMR Data (500 MHz, DMSO-de)

Predicted
Chemical Shift o ] ] Coupling
Multiplicity Integration Assignment
(5, ppm) Constants (J,
Hz)
~8.40 S 1H H-2 -
~8.60 S 1H H-6 -
~7.50 brs 2H -NH:2 -

Table 2: Predicted 3C NMR Data (125 MHz, DMSO-ds)

Chemical Shift (6, ppm) Assignment
~150 C-2
~120 C-3
~155 C-4
~130 C-5
~145 C-6
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Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm~?) Intensity Assignment
) N-H stretch (asymmetric and
3450 - 3300 Medium _
symmetric)
1640 - 1600 Strong N-H bend (scissoring)
Aromatic C=C and C=N
1580 - 1490 Strong ]
stretching
1550 - 1475 Strong NO2z asymmetric stretch
1360 - 1290 Strong NO2 symmetric stretch
1300 - 1200 Medium C-N stretch
800 - 700 Strong C-Cl stretch
. Aromatic C-H out-of-plane
900 - 675 Medium

bend

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/z (Mass-to-Charge
Ratio)

Relative Intensity

Proposed Fragment lon

[M]* (Molecular ion, showing

173/175 High . .
isotopic pattern for Cl)
143/145 Medium [M - NOJ*
127/129 Medium [M - NO2]*+
111 Medium [M-NO:2-CI*
99 Medium [M - CI-HCN]*
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UV-Vis Spectroscopy

Table 5: Predicted UV-Vis Absorption Maxima (in Ethanol)

Molar Absorptivity (g, .
Amax (nm) I 2 Transition
‘mol—*-cm~

) Tl — TU* transition of the
~250 High o
pyridine ring

n — TT* transition of the nitro

group

~350 Medium

Experimental Protocols

The following are detailed, generalized protocols for acquiring the spectroscopic data
presented above. Instrument parameters should be optimized for the specific sample and
equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation.
Methodology:
e Sample Preparation:
o Weigh approximately 5-10 mg of 3-Chloro-5-nitropyridin-4-amine.
o Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-ds).
o Transfer the solution to a 5 mm NMR tube.
e Instrument Parameters (for a 500 MHz spectrometer):
o 1H NMR:

» Pulse Program: Standard single-pulse sequence.
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Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64, depending on sample concentration.

Spectral Width: 0-12 ppm.

o 13C NMR:

Pulse Program: Proton-decoupled single-pulse sequence.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, as 13C has low natural abundance.

Spectral Width: 0-200 ppm.

» Data Processing:

[e]

Apply Fourier transformation to the acquired Free Induction Decay (FID).

[e]

Phase and baseline correct the resulting spectrum.

o

Reference the spectrum to the residual solvent peak of DMSO-ds (6 2.50 for H, & 39.52
for 13C).

o

Integrate the peaks in the *H spectrum and assign chemical shifts.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology:
o Sample Preparation (Attenuated Total Reflectance - ATR):

o Place a small amount of the solid sample directly onto the ATR crystal.
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o Ensure good contact between the sample and the crystal by applying pressure with the
built-in clamp.

e Instrument Parameters:
o Scan Range: 4000-400 cm~1.
o Resolution: 4 cm~1.
o Number of Scans: 16-32.

o Background: A background spectrum of the clean, empty ATR crystal should be collected
prior to sample analysis.

» Data Processing:

o The instrument software will automatically ratio the sample spectrum to the background
spectrum to produce the final absorbance or transmittance spectrum.

o Identify and label the major absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
e Sample Preparation:

o Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent such as
methanol or acetonitrile.

» Instrument Parameters (for Electrospray lonization - ESI):
o lonization Mode: Positive ESI.
o Mass Range: m/z 50-500.

o Capillary Voltage: 3-4 kV.
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o Fragmentor Voltage: Can be varied to induce fragmentation for MS/MS experiments.

o Nebulizer Gas (N2): Set to an appropriate flow rate for stable spray.

» Data Processing:
o Analyze the resulting mass spectrum to identify the molecular ion peak ([M+H]* or M*").

o Examine the isotopic pattern of chlorine-containing fragments (3>ClI/3’Cl ratio is
approximately 3:1).

o Identify major fragment ions and propose fragmentation pathways.

UV-Vis Spectroscopy

Objective: To determine the wavelengths of maximum absorption.
Methodology:
e Sample Preparation:

o Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or
methanol) of a known concentration (e.g., 1 mg/mL).

o Perform serial dilutions to obtain a solution with an absorbance reading between 0.1 and
1.0 at the Amax.

e Instrument Parameters:

o Wavelength Range: 200-800 nm.

o Scan Speed: Medium.

o Blank: Use the same solvent as used for the sample to record a baseline.
» Data Processing:

o Subtract the baseline from the sample spectrum.
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o Identify the wavelength(s) of maximum absorbance (Amax).

Visualizations
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Caption: Predicted *H NMR chemical shifts for 3-Chloro-5-nitropyridin-4-amine.

General Experimental Workflow for Spectroscopic

Analysis
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Sample Preparation
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Caption: General workflow for the spectroscopic analysis of a chemical compound.

Conclusion

This technical guide provides a detailed predicted spectroscopic profile of 3-Chloro-5-
nitropyridin-4-amine, a compound of interest in pharmaceutical and chemical research. The
tabulated data for NMR, IR, MS, and UV-Vis spectroscopy, although predictive, offer a strong
foundation for compound identification and characterization. The included experimental
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protocols provide a standardized methodology for obtaining empirical data. This document is
intended to serve as a valuable resource for scientists and researchers, facilitating their work in
the absence of readily available experimental spectra.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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